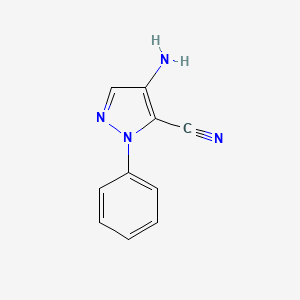

4-amino-1-phenyl-1H-pyrazole-5-carbonitrile

Description

Properties

CAS No. |

117767-00-7 |

|---|---|

Molecular Formula |

C10H8N4 |

Molecular Weight |

184.20 g/mol |

IUPAC Name |

4-amino-2-phenylpyrazole-3-carbonitrile |

InChI |

InChI=1S/C10H8N4/c11-6-10-9(12)7-13-14(10)8-4-2-1-3-5-8/h1-5,7H,12H2 |

InChI Key |

FVLDCENTRAKGRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 4-amino-1-phenyl-1H-pyrazole-5-carbonitrile involves a three-component cyclocondensation reaction. This reaction typically includes substituted benzaldehydes, malononitrile, and phenyl hydrazine. The reaction is carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide in water at room temperature . The yield of this reaction is generally high, ranging from 86% to 96% .

Industrial Production Methods

In industrial settings, the synthesis of 4-amino-1-phenyl-1H-pyrazole-5-carbonitrile can be scaled up using similar multicomponent reactions. The use of recyclable catalysts and green solvents is preferred to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-phenyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Corresponding nitro or hydroxyl derivatives.

Reduction: Amino derivatives.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile has applications in separation processes and medicinal chemistry . It can be analyzed using reverse phase HPLC methods and is scalable for preparative separation and impurity isolation . It is also suitable for pharmacokinetics . Moreover, it is a key intermediate in synthesizing other compounds for crop protection .

Applications in Medicinal Chemistry

Amino-pyrazoles, including 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, have been studied as active agents in different therapeutic areas .

Anticancer Activity

4,5-diaryl-3APs could be considered as Combrestatin A-4 mimetics . One study showed that a pyrazolo-triazine, when used as an intermediate, exhibited IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, also demonstrating some antioxidant activity . The aminopyrazole moiety can enhance the antioxidant properties of different heterocycle systems .

Anticonvulsant Activity

Some 4AP analogues with a methyl group at position 3 and a substituted phenyl ring at position 5 have shown anticonvulsant activity . The distance between the exocyclic NH2 group and the endocyclic NH is important for this pharmacological activity .

Other Activities

Derivatives of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile have demonstrated multiple pharmacological activities depending on the nature of their peripheral substituents at the pyrazole core . Some compounds were tested in vitro for their tuberculostatic, antibacterial, antimycotic, antioxidant, and cytotoxic activities, with additional in vivo evaluations for analgesic and anti-inflammatory properties . While some 4APs did not show antibacterial and antimycotic activity, they revealed anticancer activity against HeLa cells and moderate toxicity on human dermal fibroblasts . N-unsubstituted 4APs and their hydrochlorides showed good antioxidant properties, whereas their N-substituted analogues were inactive or significantly less active . The introduction of a thienyl moiety at position 5 significantly increased the acute toxicity of 4APs, while the best analgesic activity was observed for 4APs with a phenyl fragment at position 5 .

Antioxidant Properties

Derivatives obtained by reducing 4-hydroxyiminopyrazol-5-ones showed pronounced antioxidant activity in ABTS, FRAP, and ORAC tests . One derivative, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride, was particularly active and proposed as a lead structure for developing novel therapeutic drug candidates for treating oxidative stress-related diseases .

Antibacterial applications

Azo-substituted derivatives on the C4 position, when grafted to the epoxy rings of polyglycidyl methacrylate and poly (glycidyl methacrylate-co-methyl methacrylate) copolymers, showed various antibacterial activities, particularly against Gram-negative pathogens . Pyrazole-g-polyglycidyl methacrylate showed the most potential antibacterial activities, followed by pyrazole-g-poly (glycidyl methacrylates-co-methyl methacrylate) copolymers .

Mechanism of Action

The mechanism of action of 4-amino-1-phenyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-tumor activities .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

Key structural differences among pyrazole carbonitrile derivatives include substituent positions, aromatic ring modifications, and fused heterocyclic systems. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrazole Carbonitrile Derivatives

Impact of Substituents on Properties

- Electron-Withdrawing Groups (EWGs): Chloro (Cl) or cyano (CN) groups enhance stability and binding affinity but may reduce nucleophilicity. For example, 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile shows improved antifungal activity due to Cl’s electron-withdrawing effect .

- Hydrogen-Bonding Groups: Amino (NH₂) groups facilitate interactions with enzymes or receptors, as seen in pyrano-fused derivatives that exhibit CNS activity .

- Fused Rings: Pyrano or pyrrole rings (e.g., 6-amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile) increase molecular complexity and hydrophobicity, affecting pharmacokinetics .

Biological Activity

4-Amino-1-phenyl-1H-pyrazole-5-carbonitrile is a notable compound in the pyrazole family, recognized for its diverse biological activities. Pyrazoles and their derivatives have been extensively studied for their medicinal properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of 4-amino-1-phenyl-1H-pyrazole-5-carbonitrile, highlighting key research findings, case studies, and synthesized derivatives.

Chemical Structure and Properties

The chemical structure of 4-amino-1-phenyl-1H-pyrazole-5-carbonitrile can be depicted as follows:

This compound features an amino group (-NH2) and a carbonitrile group (-C≡N), which contribute to its reactivity and biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that compounds related to 4-amino-1-phenyl-1H-pyrazole-5-carbonitrile showed promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, certain derivatives displayed selectivity indices indicating their potential as anti-inflammatory agents with minimal side effects .

| Compound | COX-2 Inhibition (IC50 µM) | Selectivity Index |

|---|---|---|

| Derivative A | 0.01 | 344.56 |

| Derivative B | 5.40 | >2000 |

2. Anticancer Activity

Several studies have explored the anticancer potential of 4-amino-1-phenyl-1H-pyrazole-5-carbonitrile and its derivatives. Notably, compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating effective growth inhibition. For example, one derivative demonstrated significant activity against HeLa (cervical cancer) cells with a mean growth percentage inhibition of 38.44% .

| Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|

| HeLa | 38.44 | 12.07 |

| HepG2 | 54.25 | 10.00 |

| PC-3 | 48.00 | 6.50 |

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. The coupling of 4-amino-1-phenyl-1H-pyrazole-5-carbonitrile with aryl diazonium chlorides resulted in novel compounds that exhibited enhanced antimicrobial activities against various pathogens .

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of 4-amino-1-phenyl-1H-pyrazole-5-carbonitrile through a straightforward reaction involving aryl diazonium salts. The resulting compounds were screened for biological activities that included anti-inflammatory and anticancer effects, with some showing promising results comparable to standard drugs .

Case Study: Docking Studies

Molecular docking studies provided insights into the binding interactions of these compounds with target proteins involved in cancer progression and inflammation pathways. For instance, docking simulations indicated that certain derivatives could effectively bind to the colchicine site on tubulin, suggesting a mechanism for their anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-amino-1-phenyl-1H-pyrazole-5-carbonitrile, and what analytical methods validate its purity and structure?

- Synthetic Routes :

- The compound is typically synthesized via multi-step protocols. For example, cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives under basic or acidic conditions, followed by nitrile functionalization. A two-step reaction sequence involving chloroethyl intermediates has also been reported, using commercial reagents and purified solvents .

- Alternative methods employ biocatalysts (e.g., guar gum) to improve reaction efficiency and yield pyrazole derivatives, though specific adaptations for the phenyl and cyano substituents may be required .

- Characterization :

- Melting Point : Reported ranges (e.g., 228–229°C) should align with literature values to confirm purity .

- Spectroscopy : ¹H NMR (δ ~9.67 ppm for NH₂), IR (CN stretch ~2296 cm⁻¹), and mass spectrometry are critical for structural validation .

- X-ray Crystallography : Used to resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding), with SHELX software for refinement .

Q. How does the electronic structure of 4-amino-1-phenyl-1H-pyrazole-5-carbonitrile influence its reactivity in substitution reactions?

- The amino group at position 4 and the cyano group at position 5 create electron-deficient regions, making the pyrazole ring susceptible to nucleophilic attacks. Computational studies (e.g., DFT) reveal charge distribution patterns, where the cyano group withdraws electron density, enhancing electrophilicity at adjacent positions. This reactivity is exploited in forming fused heterocycles, such as pyrazolo[3,4-d]pyrimidines, via condensation with orthoesters .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data or crystallographic parameters for this compound?

- Cross-Validation : Combine multiple techniques (e.g., NMR, IR, XRD) to confirm assignments. For instance, discrepancies in NH₂ proton shifts may arise from solvent effects or hydrogen bonding—compare data in CDCl₃ vs. DMSO .

- Crystallographic Refinement : Use SHELXL to optimize structural models against high-resolution data, addressing outliers in bond lengths or angles .

- Computational Modeling : Compare experimental IR or NMR spectra with theoretical predictions (e.g., using Gaussian or Amsterdam Density Functional software) to identify misassignments .

Q. How is 4-amino-1-phenyl-1H-pyrazole-5-carbonitrile utilized as a precursor for bioactive heterocycles?

- Case Study : Reacting the compound with trimethyl orthoformate yields formimidate intermediates, which undergo cyclization with ammonia to form pyrazolo[3,4-d]pyrimidine derivatives. These are further functionalized via coupling with carboxylic acids (using EDCl/DMAP) to generate amides with potential kinase inhibitory activity .

- Mechanistic Insight : The cyano group acts as a leaving group in SNAr reactions, while the amino group participates in hydrogen bonding, stabilizing transition states during heterocycle formation .

Q. What computational approaches are employed to predict the supramolecular assembly of this compound in crystalline phases?

- DFT Calculations : Analyze intermolecular interactions (e.g., π-π stacking between phenyl rings, N–H···N hydrogen bonds) to predict packing motifs. Software like ADF or ORCA models these interactions, validated against XRD data .

- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H-bonding vs. van der Waals) to explain crystallization trends, aiding in polymorph control .

Methodological Recommendations

- Synthesis Optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., biocatalysts vs. Lewis acids) to improve yield .

- Data Reproducibility : Document reaction conditions (temperature, pH) rigorously, as minor variations can alter byproduct profiles .

- Advanced Characterization : Pair XRD with solid-state NMR to resolve dynamic disorder in crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.